Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]- is a brominated pyridine derivative This compound is of interest due to its unique structure, which combines a bromopyridine moiety with a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then be reacted with 1-methyl-4-piperidinol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification steps would be scaled up to ensure the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions due to the presence of the piperidinyl group.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Catalysis: It can serve as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
Mechanism of Action
The mechanism of action of Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]- involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the piperidinyl group can interact with biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A simpler bromopyridine derivative without the piperidinyl group.
5-Bromo-2-methylpyridin-3-amine: Another bromopyridine derivative used in similar coupling reactions.
Uniqueness
Pyridine, 2-bromo-6-[(1-methyl-4-piperidinyl)oxy]- is unique due to the presence of both a bromopyridine and a piperidinyl group
Properties
IUPAC Name |
2-bromo-6-(1-methylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-14-7-5-9(6-8-14)15-11-4-2-3-10(12)13-11/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVHDSRCAMAHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.